molecular formula C20H21N3O3 B5813511 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide

Katalognummer B5813511
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: NOZPPBQRWOYADI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide is a chemical compound that has gained significant interest in scientific research for its potential applications in various fields. This compound is commonly referred to as MEMO or MEMO-AMN082 and is a selective agonist of metabotropic glutamate receptor 7 (mGluR7).

Wirkmechanismus

MEMO acts as a selective agonist of N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of this compound by MEMO leads to the inhibition of neurotransmitter release, including glutamate and GABA, which can have a neuroprotective effect. Additionally, activation of this compound by MEMO has been shown to have anxiolytic and antidepressant effects, which may be mediated by the regulation of the hypothalamic-pituitary-adrenal axis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MEMO are primarily mediated by the activation of this compound. This activation leads to the inhibition of neurotransmitter release, which can have a neuroprotective effect. Additionally, activation of this compound by MEMO has been shown to regulate the hypothalamic-pituitary-adrenal axis, which may be responsible for its anxiolytic and antidepressant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using MEMO in lab experiments is its selectivity for N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide, which allows for specific modulation of this receptor. Additionally, MEMO has been shown to have a high affinity for this compound, which enhances its potency. However, one limitation of using MEMO in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for research on MEMO, including the development of new drugs targeting N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide for the treatment of neurodegenerative diseases, anxiety, and depression. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective, anxiolytic, and antidepressant effects of MEMO. Finally, the development of new synthesis methods for MEMO that improve its yield and solubility would be beneficial for its use in lab experiments and drug development.

Synthesemethoden

The synthesis of MEMO involves several steps, including the reaction of 4-methoxybenzyl chloride with ethylamine to form N-ethyl-4-methoxybenzylamine. This intermediate is then reacted with 2-methylbenzoyl chloride to form N-ethyl-N-(2-methylbenzoyl)-4-methoxybenzylamine. The final step involves the reaction of this intermediate with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde to form MEMO. The overall yield of this synthesis method is approximately 50%.

Wissenschaftliche Forschungsanwendungen

MEMO has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MEMO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. In pharmacology, MEMO has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In medicinal chemistry, MEMO has been used as a lead compound for the development of new drugs targeting N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide.

Eigenschaften

IUPAC Name

N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-23(20(24)17-8-6-5-7-14(17)2)13-18-21-19(22-26-18)15-9-11-16(25-3)12-10-15/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZPPBQRWOYADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.